(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate is an organic compound that belongs to the class of esters. It features a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups during chemical reactions. The compound’s structure includes a hex-5-enoate moiety, indicating the presence of a double bond at the fifth carbon position of a six-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Esterification: The protected alcohol is then esterified with methyl chloroformate or another suitable esterifying agent under basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-5-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Deprotection: Tetrabutylammonium fluoride (TBAF) for TBDMS group removal.
Major Products Formed
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the ester group.
Free Alcohol: Formed from the deprotection of the TBDMS group.
Scientific Research Applications
®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of ®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate depends on the specific reactions it undergoes. For example, during deprotection, the TBDMS group is cleaved by nucleophilic attack, resulting in the formation of the free hydroxyl group. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-((tert-butyldiphenylsilyl)oxy)hex-5-enoate: Similar structure with a tert-butyldiphenylsilyl (TBDPS) protecting group.
®-Methyl 3-((trimethylsilyl)oxy)hex-5-enoate: Similar structure with a trimethylsilyl (TMS) protecting group.
Uniqueness
®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate is unique due to the presence of the TBDMS protecting group, which offers greater stability and resistance to acidic conditions compared to other silyl protecting groups. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
Properties
IUPAC Name |
methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAIGQGXQXPMGT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC=C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.